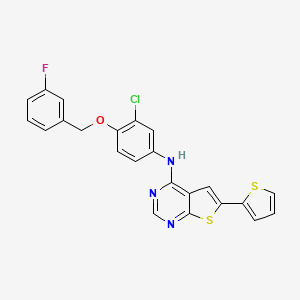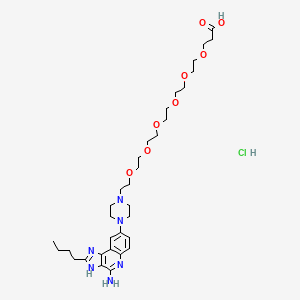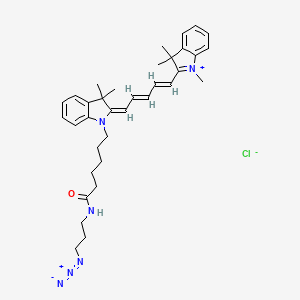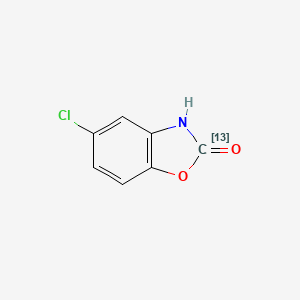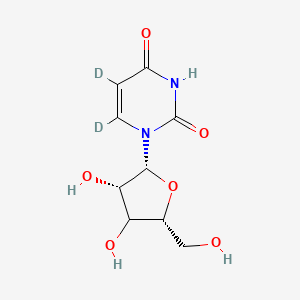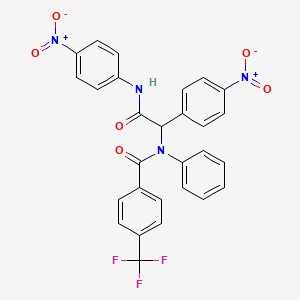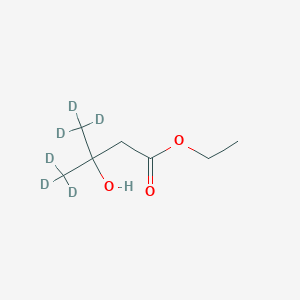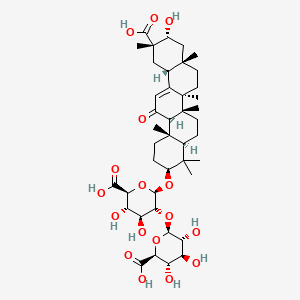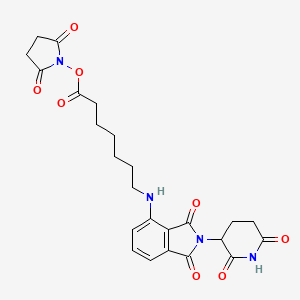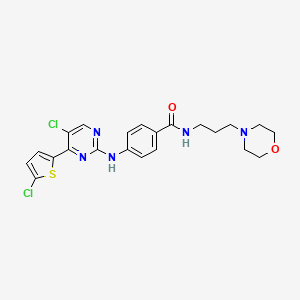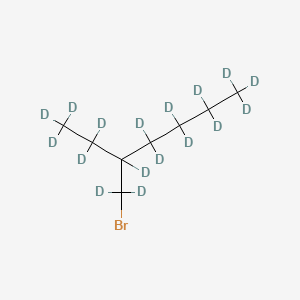![molecular formula C52H66N10O5S B12394814 (2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SMD-3040 is a potent and selective degrader of the SMARCA2 protein, developed using the proteolysis targeting chimera (PROTAC) technology. This compound is designed to target and degrade the SMARCA2 protein, which is a member of the SWI/SNF chromatin remodeling complex. SMD-3040 has shown significant potential in inhibiting tumor growth in preclinical models, particularly in cancers with SMARCA4 deficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SMD-3040 involves the conjugation of an SMARCA2/4 ligand, a linker, and a von Hippel-Lindau (VHL) ligand. The process typically includes multiple steps of organic synthesis, including amide bond formation, cyclization, and purification. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as coupling agents and protecting groups .
Industrial Production Methods
Industrial production of SMD-3040 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The use of automated synthesis and purification systems could also be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
SMD-3040 primarily undergoes reactions related to its function as a PROTAC degrader. These include:
Binding Reactions: SMD-3040 binds to the SMARCA2 protein and the VHL E3 ligase.
Proteasomal Degradation: The binding facilitates the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein
Common Reagents and Conditions
Reagents: Common reagents include the SMARCA2/4 ligand, VHL ligand, and various coupling agents.
Conditions: Typical conditions involve the use of organic solvents, controlled temperatures, and specific pH levels to ensure optimal binding and degradation
Major Products
The major product of the reaction involving SMD-3040 is the degraded SMARCA2 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Wissenschaftliche Forschungsanwendungen
SMD-3040 has several scientific research applications, including:
Cancer Research: It is used to study the role of SMARCA2 in cancer, particularly in tumors with SMARCA4 deficiency. .
Epigenetics: SMD-3040 is used to investigate the function of the SWI/SNF chromatin remodeling complex and its impact on gene expression
Drug Development: It serves as a lead compound for developing new therapies targeting SMARCA2 for the treatment of various cancers
Wirkmechanismus
SMD-3040 exerts its effects by binding to the SMARCA2 protein and the VHL E3 ligase. This binding facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 disrupts the function of the SWI/SNF complex, leading to changes in gene expression that inhibit tumor growth. The selectivity of SMD-3040 for SMARCA2 over SMARCA4 is a key feature of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
dBET6: A selective degrader of BET proteins, used in cancer research.
(+)-JQ-1: A BET bromodomain inhibitor with antitumor activity.
ABBV-744: A selective inhibitor of BDII bromodomains, used in the study of inflammatory diseases and cancer.
Uniqueness of SMD-3040
SMD-3040 is unique in its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 deficiency. Its ability to induce potent and selective degradation of SMARCA2 sets it apart from other PROTAC degraders and inhibitors .
Eigenschaften
Molekularformel |
C52H66N10O5S |
|---|---|
Molekulargewicht |
943.2 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H66N10O5S/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65)/t31-,33?,36?,39+,43-,46+/m0/s1 |
InChI-Schlüssel |
GMCWCUOAGNWNLO-LWMLYMNZSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


